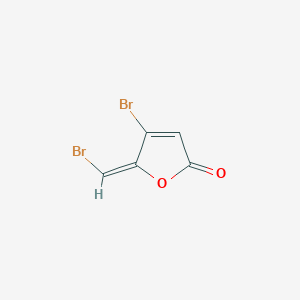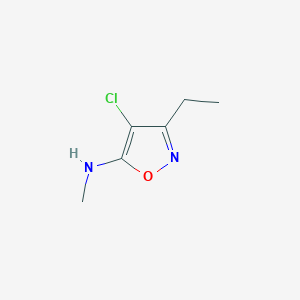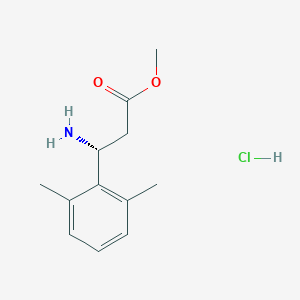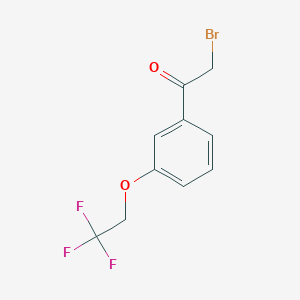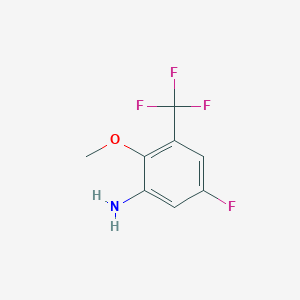![molecular formula C8H7ClN2O3S B12856059 2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12856059.png)
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide is a chemical compound with the molecular formula C8H6ClNO3S It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide typically involves the reaction of 2-oxalyl benzoxazole with methyl chloride. The specific synthesis step includes reacting 2-oxalyl benzoxazole and chloroform in the presence of a base, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Research: It is used in studies investigating the biological activities of benzoxazole derivatives, including their effects on various cell lines and microorganisms.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide involves its interaction with molecular targets in biological systems. The compound can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects key enzymes and proteins essential for cell survival .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: A closely related compound with similar chemical properties.
2-(Chloromethyl)-1H-benzo[d]imidazole: Another similar compound used in various chemical and biological studies.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C8H7ClN2O3S |
|---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C8H7ClN2O3S/c9-4-8-11-6-2-1-5(15(10,12)13)3-7(6)14-8/h1-3H,4H2,(H2,10,12,13) |
InChI Key |
ISHSWLGDFDKNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


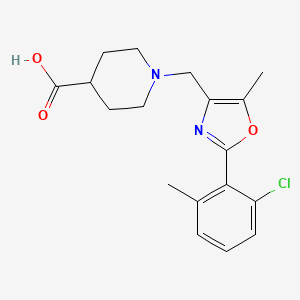
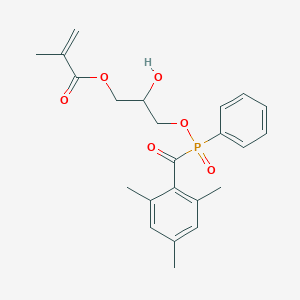
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)

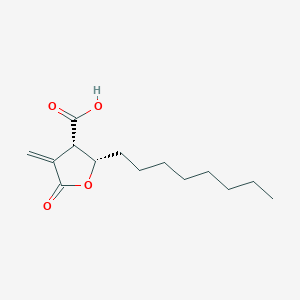
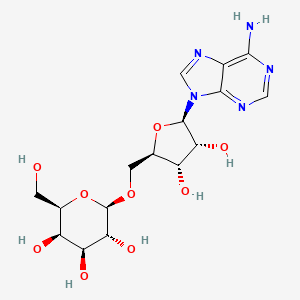
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
